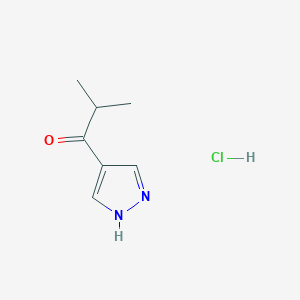

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride

Description

BenchChem offers high-quality 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMCGDPDNZJWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CNN=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks form the architectural foundation of targeted therapeutics. 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a highly versatile fragment, featuring a pyrazole core substituted at the 4-position with a lipophilic isobutyryl group. For researchers engaged in high-throughput screening (HTS) and parallel synthesis, the precise stoichiometric handling of this compound is critical. Failing to account for the hydrochloride (HCl) counterion—which shifts the bulk molecular weight from 138.17 g/mol to 174.63 g/mol —results in profound molarity errors that cascade into false-negative biological assay results.

This guide provides an in-depth mechanistic analysis of the compound's physicochemical properties, the causality behind its salt formation, and self-validating experimental protocols for verifying its molecular weight and stoichiometry.

Structural and Physicochemical Fundamentals

The free base, 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one, consists of a 1H-pyrazole ring—a privileged scaffold known for its robust hydrogen bond donor/acceptor capabilities—attached to an isobutyryl moiety. While the free base is often an oil or low-melting solid, converting it to the hydrochloride salt yields a stable, highly crystalline powder. Structurally related pyrazole building blocks, such as1, share similar handling and regulatory requirements[1].

The exact monoisotopic mass for the C7H10N2O free base is established at 138.0793 Da[2]. The quantitative parameters defining this compound are summarized in Table 1.

Table 1: Physicochemical and Stoichiometric Profile

| Property | Free Base | Hydrochloride Salt |

| Chemical Formula | C7H10N2O | C7H10N2O · HCl |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol |

| Monoisotopic Mass | 138.0793 Da | N/A (Dissociates in solution) |

| Heavy Atom Count | 10 | 11 (including Cl) |

| Physical State | Oil / Low-melting solid | Crystalline Powder |

| Primary MS Ion | [M+H]⁺ (m/z 139.087) | [M+H]⁺ (m/z 139.087) |

The Causality of Salt Selection: Why Hydrochloride?

The pyrazole nucleus is an essential but synthetically demanding moiety, often requiring careful protection strategies (e.g., N-Boc protection) during multi-step synthesis to manage its secondary amine characteristics[3]. In its unprotected state, the pyrazole nitrogen (N2) is weakly basic (pKa ~2.5).

Why form the HCl salt?

-

Solubility: The free base exhibits moderate lipophilicity due to the isobutyryl group. Protonation via HCl dramatically increases aqueous solubility, which is mandatory for in vitro biological assays.

-

Stability: The free base is susceptible to oxidation and degradation over time. The crystalline lattice of the HCl salt restricts molecular mobility, effectively halting degradation pathways and extending shelf life.

Orthogonal Workflows for Molecular Weight Verification

To ensure the trustworthiness of a commercial or synthesized batch, the molecular weight must be empirically validated. Because mass spectrometry only detects the organic cation, it cannot confirm the bulk powder's molecular weight on its own. A self-validating system requires an orthogonal approach : LC-HRMS to confirm the exact mass of the free base, coupled with potentiometric titration to confirm the 1:1 ratio of the chloride counterion.

Fig 1. Orthogonal analytical workflow combining MS and titration to validate the 174.63 g/mol bulk molecular weight.

Protocol A: LC-HRMS for Free Base Exact Mass

Objective: Determine the exact mass of the organic cation to confirm the C7H10N2O free base structure.

-

Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, ensuring the pyrazole ring remains fully protonated in solution. This maximizes the yield of the [M+H]⁺ ion while suppressing unwanted sodium ([M+Na]⁺) adducts.

-

-

Chromatographic Separation: Inject 2 µL onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 3 minutes.

-

Causality: The C18 stationary phase retains the lipophilic isobutyryl group, effectively separating the target compound from highly polar synthetic impurities (e.g., unreacted hydrazine).

-

-

Mass Analysis: Scan m/z 50–500 in Electrospray Ionization positive mode (ESI+) using a Time-of-Flight (TOF) analyzer.

-

Causality: TOF provides sub-ppm mass accuracy, which is strictly necessary to distinguish the empirical formula C7H10N2O (calculated [M+H]⁺ 139.0871) from isobaric interferences.

-

Protocol B: Potentiometric Titration for Salt Stoichiometry

Objective: Quantify the chloride content to confirm the 1:1 molar ratio of base to HCl, validating the bulk MW of 174.63 g/mol .

-

Sample Dissolution: Accurately weigh ~50.0 mg of the salt and dissolve it in 50 mL of an 80:20 Water:Methanol solution.

-

Causality: The mixed solvent system ensures complete solvation of the moderately lipophilic organic cation. If pure water were used, the free base might precipitate as the pH changes during titration, physically trapping chloride ions and skewing the results.

-

-

Titration: Titrate dynamically with a standardized 0.1 M Silver Nitrate (AgNO3) solution.

-

Causality: Dynamic dosing automatically slows the titrant addition near the equivalence point, ensuring a highly accurate volume reading without overshooting.

-

-

Endpoint Detection: Monitor the potential (mV) using a silver/silver chloride (Ag/AgCl) combined electrode.

-

Causality: The sharp drop in potential indicates the exact point where all free chloride has precipitated as AgCl. A result of ~20.3% chloride by mass confirms the 1:1 stoichiometry.

-

Mechanistic Ionization in Mass Spectrometry

Understanding how 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one behaves in the mass spectrometer is vital for troubleshooting signal suppression. Because ESI is a "soft" ionization technique, the molecule transitions from the liquid phase to the gas phase without fragmenting the isobutyryl group.

Fig 2. Electrospray ionization (ESI) pathway preserving the pyrazole core for exact mass analysis.

Implications for HTS and Ligand Efficiency

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" (Ro3) dictates that ideal starting fragments should have a molecular weight ≤ 300 Da. At 138.17 g/mol (the active moiety), this compound is highly efficient.

When calculating Ligand Efficiency (LE) —defined as the binding affinity normalized by the number of heavy atoms ( LE=−ΔG/Nheavy )—researchers must use the heavy atom count of the free base (10 heavy atoms), not the salt. However, when preparing the actual stock solutions (e.g., 10 mM in DMSO), the technician must use the bulk molecular weight of 174.63 g/mol . Using the free base MW to weigh out the hydrochloride salt will result in a solution that is ~21% less concentrated than intended, severely compromising dose-response curves and IC50 calculations.

References

- NextSDS. "1-(1H-pyrazol-4-yl)propan-1-one hydrochloride — Chemical Substance Information." Substance Database.

- PubChemLite. "C7H10N2O - Explore." University of Luxembourg.

- Journal of Applied Pharmaceutical Science. "Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.

Sources

An In-depth Technical Guide to 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a key pharmacophore found in a range of pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1][2] This guide will detail a proposed synthetic route, predicted physicochemical properties, and expected analytical characteristics of the title compound. Furthermore, it will explore its potential applications as a versatile building block in the development of novel therapeutics.

Molecular Structure and Significance

The core of the target molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3] This structure imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. The 4-acyl substitution provides a key handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.[4][5][6]

Caption: Chemical structure of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride.

Proposed Synthesis

Due to the limited direct literature on the synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one, a plausible synthetic route is proposed based on established methods for the preparation of 4-acylpyrazoles.[7][8] The following two-step process involves a cyclocondensation reaction followed by salt formation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one

-

To a solution of 2-methyl-3-oxopentanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Step 2: Preparation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride

-

Dissolve the purified 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one and its hydrochloride salt. These predictions are based on the known properties of similar pyrazole derivatives.[4][9][10][11][12]

| Property | 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one (Free Base) | 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol |

| Appearance | Colorless to pale yellow solid or oil | White to off-white crystalline solid |

| Melting Point | Not available (predicted to be low) | >150 °C (predicted) |

| Solubility | Soluble in methanol, ethanol, chloroform, DMSO | Soluble in water, methanol; sparingly soluble in ethanol |

| pKa | ~2.5 (for the pyrazole ring)[1] | Not applicable |

| Stability | Stable under normal conditions; may be sensitive to strong oxidizing agents.[13][14] | Hygroscopic; more stable towards oxidation than the free base.[13] |

Analytical Characterization

The structural confirmation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride would rely on a combination of spectroscopic techniques. The expected data are outlined below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, typically in the aromatic region (δ 7.5-8.5 ppm).[15][16][17][18] The isopropyl group will exhibit a doublet for the two methyl groups and a septet for the methine proton. The N-H proton of the pyrazole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ > 190 ppm), the pyrazole ring carbons, and the carbons of the isopropyl group.[19][20][21][22]

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[19]

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone group around 1650-1680 cm⁻¹.[23]

-

N-H stretching vibrations for the pyrazole ring, likely appearing as a broad band in the region of 3100-3400 cm⁻¹.[16][24]

-

C-H stretching vibrations for the alkyl and aromatic groups.

Experimental Protocol: IR Spectroscopy

-

Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

4.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum of the free base is expected to show a prominent peak for the protonated molecule [M+H]⁺.

-

Fragmentation Pattern: Common fragmentation pathways for pyrazoles involve the loss of N₂ or HCN from the heterocyclic ring.[25][26][27][28]

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Substituted pyrazoles have been investigated as:

-

Enzyme Inhibitors: The structural features of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one make it a potential candidate for screening against various enzyme targets.

-

Receptor Modulators: Pyrazole-containing compounds have shown activity as modulators of various receptors in the central nervous system.

-

Scaffolds for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of more complex molecules for high-throughput screening.

The specific substitution pattern of the title compound makes it an interesting candidate for further investigation in these and other therapeutic areas.

References

-

Synthesis of 4-Acylpyrazoles From Saturated Ketones and Hydrazones Featured With Multiple C(sp 3)-H Bond Functionalization and C-C Bond Cleavage and Reorganization. PubMed. [Link]

-

Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization. ACS Publications. [Link]

-

Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization. ACS Publications. [Link]

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source Not Available]

-

Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. PubMed. [Link]

-

Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. ACS Publications. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

-

General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]

- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Source Not Available]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethylpyrazoles: Synthesis and NMR Spectral Investigations. ResearchGate. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

-

Pyrazole. ChemBK. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source Not Available]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

- Pyrazole compound and salt and application thereof.

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

PYRAZOLE-HCL-SALT. SpectraBase. [Link]

- A kind of preparation method of pyrazole derivatives.

-

Synthesis of Some New Pyrazoles. DergiPark. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 6. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]

- 7. Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)-H Bond Functionalization and C-C Bond Cleavage and Reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazole | 288-13-1 [chemicalbook.com]

- 11. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. d-nb.info [d-nb.info]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 19. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. connectjournals.com [connectjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. asianpubs.org [asianpubs.org]

- 26. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (C₃H₄N₂), stands as a cornerstone in modern medicinal chemistry.[1] First described by Ludwig Knorr in 1883, its unique structural and electronic properties have made it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] The versatility of the pyrazole nucleus allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[2][3]

This chemical tractability has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas. Notable examples include the anti-inflammatory drug Celecoxib , the withdrawn anti-obesity agent Rimonabant , and several targeted anticancer therapies like Crizotinib and Ruxolitinib .[4][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, quantitative data on key compounds, and the experimental protocols used to validate their activity.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Core Mechanism: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[11]

-

COX-2: An inducible enzyme that is primarily expressed at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[11][12]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to significant gastrointestinal side effects.[4] Pyrazole derivatives, most notably Celecoxib, were designed to overcome this. The key to their selectivity lies in their structure. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[11] The diaryl-substituted pyrazole structure of Celecoxib, featuring a polar sulfonamide side chain, fits perfectly into this larger pocket, allowing it to potently inhibit COX-2 while having a minimal effect on the COX-1 isoform at therapeutic concentrations.[4][13] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1.[11]

Key Compounds and Structure-Activity Relationships (SAR)

Celecoxib is the archetypal selective COX-2 inhibitor. Structure-activity relationship (SAR) studies have revealed that the substituents on the pyrazole ring are critical for activity and selectivity.[13] Specifically, the 4-sulfonamidophenyl group at the N1 position and the trifluoromethyl group at the C3 position are key for high-affinity binding within the COX-2 hydrophobic pocket.[13][14]

| Compound | Target(s) | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | ~15 µM | ~0.04 µM | ~375 |

| Lonazolac | COX-1/COX-2 | - | - | Non-selective |

| Derivative 189a [14] | COX-2 | >1000 nM | 39.43 nM | >22 |

| Derivative 189c [14] | COX-2 | >1000 nM | 38.73 nM | >17 |

Table 1: Comparative inhibitory activities of selected pyrazole derivatives against COX enzymes. Data compiled from multiple sources.[4][13][14]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard, self-validating preclinical model for evaluating acute anti-inflammatory activity. The underlying principle is that the injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Methodology:

-

Animal Acclimatization: House male Wistar rats or Swiss albino mice (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

-

Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg).

-

Group III, IV, etc.: Test Compound (pyrazole derivatives at various doses).

-

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[7]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in many modern anticancer agents, demonstrating a remarkable ability to inhibit multiple pathways crucial for tumor growth and survival.[2][15][16]

Mechanism 1: Inhibition of Protein Kinases

Protein kinases are enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of cancer.[6][17] Pyrazole derivatives have been successfully designed as potent ATP-competitive inhibitors, binding to the ATP pocket of various kinases and blocking their downstream signaling.[6][18]

Key kinase targets for pyrazole derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor cell proliferation and angiogenesis (the formation of new blood vessels to supply the tumor).[19]

-

Non-receptor Tyrosine Kinases: Such as Anaplastic Lymphoma Kinase (ALK) and MET, whose fusion or mutation can drive several cancers. Crizotinib is a clinically approved pyrazole-based ALK/MET inhibitor.[6]

-

Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that control the progression of the cell cycle.[20][21]

Mechanism 2: Disruption of Cell Cycle Progression

Uncontrolled cell division is the essence of cancer. The cell cycle is tightly regulated by CDKs and their partner proteins, cyclins.[21] Pyrazole derivatives have been developed as potent CDK inhibitors, particularly targeting CDK2.[23][24] By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates required for the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[20][25]

| Compound | Target(s) | Cell Line | Cancer Type | IC₅₀ (µM) |

| Crizotinib | ALK, MET | PANC-1 | Pancreatic | ~5 |

| AT7519 | CDK1, 2, 4, 5, 9 | HCT-116 | Colon | 0.04 - 0.94 |

| Sorafenib | RAF, VEGFR | HepG2 | Liver | 4.5 |

| Compound 36 [15] | CDK2 | - | Enzyme Assay | 0.199 |

| Compound 43 [15] | PI3 Kinase | MCF7 | Breast | 0.25 |

| Compound 12d [25] | Tubulin | A2780 | Ovarian | - |

Table 2: Anticancer activity of selected pyrazole derivatives.[15][20][25]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first-pass screening tool to determine the cytotoxic potential of novel compounds.[22][26]

Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[27]

-

Compound Treatment: Prepare a serial dilution of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for:

-

Vehicle Control (e.g., 0.1% DMSO in medium).

-

Positive Control (e.g., Doxorubicin).

-

Blank (medium only).

-

-

Incubation: Incubate the plate for 48 or 72 hours.[26]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity: A Scaffold for Combating Resistant Pathogens

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[28][29][30][31] They represent a promising scaffold for developing new agents to combat the growing threat of antimicrobial resistance.[32]

Mechanisms of Action

The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are thought to inhibit essential bacterial enzymes. For instance, in silico and enzymatic studies suggest that certain pyrazoles can inhibit bacterial dihydrofolate reductase (DHFR) or DNA gyrase, both of which are validated targets for existing antibiotics.[32] In other cases, the pyrazole ring has been used to expand the activity spectrum of other known antimicrobial agents, demonstrating its utility as a pharmacophore in hybrid molecules.[32]

| Compound | Organism | MIC (µg/mL) |

| Compound 5f [29] | Bacteria & Fungi | High activity |

| Compound 6d [33] | E. coli | 7.8 |

| Compound 6d [33] | MRSA | 15.7 |

| Compound 21c [34] | Multi-drug resistant bacteria | 0.25 |

| Compound 23h [34] | Multi-drug resistant bacteria | 0.25 |

| Compound 56 [32] | Vancomycin-resistant MRSA | 0.5 |

Table 3: Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbes.[29][32][33][34]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism.

Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include the following essential controls on each plate:

-

Growth Control: Wells containing only broth and inoculum (no drug).

-

Sterility Control: Wells containing only broth (no drug, no inoculum).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading absorbance on a plate reader.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends beyond the major areas of inflammation, cancer, and infectious disease.

Antagonism of Cannabinoid Receptors

The pyrazole derivative Rimonabant was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[35][36] The endocannabinoid system is a key regulator of appetite and energy balance.[5] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant was shown to reduce food intake and promote weight loss.[35][37] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complex role of the endocannabinoid system in mood regulation.[35]

Other reported activities for various pyrazole derivatives include analgesic, anticonvulsant, antidepressant, and antihyperglycemic effects, further underscoring the broad therapeutic potential of this chemical class.[1][2][7]

Conclusion and Future Perspectives

The pyrazole ring is unequivocally a privileged scaffold in drug discovery, serving as the foundation for a multitude of biologically active compounds. Its synthetic accessibility and the ability to modulate its properties through substitution have enabled the development of highly selective and potent agents against a diverse array of molecular targets. From the selective COX-2 inhibition of Celecoxib to the multi-kinase targeting of modern oncology drugs, pyrazole derivatives have made a significant impact on clinical medicine.

Future research will likely focus on designing novel pyrazole-based compounds as multi-target agents for complex diseases like cancer, developing new antimicrobial agents to address resistance, and further exploring their potential in treating metabolic and neurological disorders. The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant?

- Alseud, K. (n.d.). Synthesis and biological evaluation of novel pyrazole scaffold. Pak. J. Pharm. Sci.

-

News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

-

Wikipedia. (n.d.). Celecoxib. [Link]

-

Sandoval, M. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

-

Schenone, S., et al. (2011, November 15). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]

-

Kumar, A. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Reddy, G. M., et al. (2021, December 14). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

El-Sayed, N. N. E., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]

-

Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

Taylor & Francis Online. (2024, May 20). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?[Link]

-

Royal College of Physicians of Edinburgh. (2009, August 15). Rimonabant. [Link]

-

TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. [Link]

-

Wang, L., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

PubMed. (2007, June 15). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action...[Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

-

Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

-

PubMed. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. [Link]

-

Taylor & Francis Online. (2021, December 14). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. [Link]

-

MIMS Philippines. (n.d.). Celecoxib: Uses & Dosage. [Link]

-

PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

PubMed. (2009, September 15). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. [Link]

-

Science Publishing Group. (2016, August 1). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. [Link]

-

Wikipedia. (n.d.). Rimonabant. [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]

-

ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

Bentham Science. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]

-

ResearchGate. (n.d.). Exploration of Anticancer Potential of Spiropyranopyrazole Derivatives as CDK7 Inhibitors. [Link]

-

PMC. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

-

PubMed. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

-

Hilaris Publisher. (2023, April 25). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

-

PMC. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

-

PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

ResearchGate. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. [Link]

-

PMC. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

-

PMC. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

-

ResearchGate. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. srrjournals.com [srrjournals.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 24. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pjps.pk [pjps.pk]

- 29. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

- 30. tandfonline.com [tandfonline.com]

- 31. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 35. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 36. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

This guide outlines a comprehensive, scientifically-grounded strategy for the identification and validation of potential therapeutic targets for the novel compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride. While specific biological data for this molecule is not widely available, its core structure features a pyrazole ring—a privileged scaffold in modern medicinal chemistry found in numerous FDA-approved drugs.[1][2][3][4] This structural alert provides a strong rationale for investigating its therapeutic potential. This document eschews a rigid template, instead presenting a logical, multi-pronged workflow that a drug discovery team would employ. We will proceed from broad, unbiased phenotypic screening to identify cellular effects, through advanced chemical proteomics for target deconvolution, and culminating in rigorous biophysical and cellular assays for target validation. Each proposed step is explained with causal logic, supported by authoritative protocols, and designed as a self-validating system to ensure the highest degree of scientific integrity.

Part 1: Compound Profile and Strategic Rationale

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

The subject of our investigation is 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride. At its heart is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] This moiety is not merely a synthetic curiosity; it is a cornerstone of numerous successful therapeutics due to its unique physicochemical properties.[1][5] The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or imidazole, often improving properties such as solubility and metabolic stability.[1] Furthermore, its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating precise interactions within protein binding pockets.[1]

A significant number of FDA-approved drugs incorporate the pyrazole scaffold, targeting a wide array of protein classes and disease indications.[3][4] Notable examples include:

-

Celecoxib (Celebrex): A selective COX-2 inhibitor for inflammation.[6][7]

-

Ruxolitinib (Jakafi): A Janus kinase (JAK) inhibitor for myelofibrosis.[8]

-

Crizotinib (Xalkori): An ALK/ROS1/MET kinase inhibitor for non-small cell lung cancer.[8][9]

-

Sildenafil (Viagra): A phosphodiesterase-5 (PDE5) inhibitor.[4]

The prevalence of pyrazole-containing drugs, particularly as kinase inhibitors, provides a strong, hypothesis-driven starting point for our investigation.[8][10]

Hypothesized Target Classes

Based on the extensive precedent set by other pyrazole-containing small molecules, we can hypothesize several high-probability target classes for 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride:

-

Protein Kinases: This is the most prominent class. The human kinome is a major focus of drug discovery, and pyrazoles are a well-established scaffold for inhibitors of JAK, ALK, MET, B-Raf, and others.[8][11][12][13]

-

Cyclooxygenases (COX): The anti-inflammatory activity of drugs like Celecoxib makes COX-1 and COX-2 plausible targets.[6][7]

-

Other Enzymes: Various other enzymes, such as phosphodiesterases (PDEs) or kallikreins, have been successfully targeted by pyrazole derivatives.[3]

-

GPCRs and Ion Channels: While less common than enzyme inhibitors, pyrazole-containing compounds have been developed as modulators of these membrane proteins.

This analysis allows us to design a research plan that is both broad enough to capture unexpected activity and focused enough to leverage existing knowledge.

Part 2: A Phased Strategy for Target Identification and Deconvolution

The core of this guide is a systematic workflow designed to first identify a biological effect (phenotype) and then to unambiguously identify the molecular target responsible for that effect.

Caption: Overall workflow for target identification and validation.

Step 1: Phenotypic Screening to Uncover Biological Activity

Before searching for a target, we must first confirm the compound has a measurable biological effect. Phenotypic screening provides an unbiased approach to this question.[14]

Rationale: By testing the compound across a diverse panel of cell lines (e.g., NCI-60 cancer cell panel), we can identify specific cellular contexts where it is active. This provides crucial clues about its potential mechanism of action. For example, high potency in rapidly dividing cancer cells suggests targets involved in cell cycle or proliferation signaling.

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.85 |

| A549 | Lung Cancer | 1.21 |

| HCT116 | Colon Cancer | > 50 |

| PC-3 | Prostate Cancer | 0.95 |

| HEK293 | Normal Kidney | 25.6 |

This hypothetical data suggests selectivity for certain cancer types over normal cells, making it a promising starting point.

-

Cell Plating: Seed cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride (e.g., from 100 µM to 1 nM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Step 2: Target Deconvolution via Chemical Proteomics

With a confirmed phenotype (e.g., cytotoxicity in MCF-7 cells), the critical next step is to identify the direct molecular target(s). Chemical proteomics has emerged as a powerful suite of technologies for this purpose.[15][16][17]

Rationale: These methods identify protein targets based on their physical interaction with the small molecule, providing a direct link between the compound and the proteome.[18][19] We will focus on two complementary, label-free approaches.

CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[20][21][22] This change in thermal stability can be detected and quantified across the proteome.[23][24][25]

Caption: Experimental workflow for CETSA-based target discovery.

-

Cell Treatment: Treat intact cells (e.g., MCF-7) with the compound at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1 hour at 37°C.[24]

-

Thermal Challenge: Aliquot the cell suspensions into a PCR plate. Heat the plate using a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

-

Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform protein quantification, reduction, alkylation, and tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).

-

Data Analysis: Identify proteins whose abundance in the soluble fraction is significantly higher in the compound-treated samples at elevated temperatures. These are the putative targets stabilized by the compound.

This method involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[18][19]

Rationale: AC-MS is a direct method for capturing binding proteins. While it requires chemical modification of the compound to attach a linker, it is highly effective for identifying high-affinity interactors.[18]

Part 3: A Rigorous Workflow for Target Validation

Identifying a list of putative targets from proteomics is a major milestone, but not the final answer. Each high-confidence candidate must be rigorously validated to confirm it is the true, biologically relevant target. Target validation is a multi-step process to prove a molecule is directly involved in the disease process.[26][27][28]

Step 1: Confirming Direct Target Engagement (Biophysical Assays)

The first question to answer is: does the compound physically bind to the purified target protein? Biophysical assays provide quantitative, label-free data on binding affinity and kinetics.[29][30][31]

-

Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto a sensor chip surface. A control flow cell should be prepared for reference subtraction.

-

Compound Injection: Prepare a series of concentrations of the pyrazole compound in a suitable running buffer. Inject these solutions sequentially over the sensor surface, from lowest to highest concentration.

-

Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increase during injection corresponds to binding, and the decrease during a subsequent buffer-only flow corresponds to dissociation.

-

Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Causality: A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction and provides strong evidence of direct binding.

Step 2: Confirming Functional Modulation (Biochemical Assays)

Binding is necessary but not sufficient. We must show that binding leads to a functional consequence (e.g., inhibition or activation of enzymatic activity).

Rationale: Since kinases are a highly probable target class for pyrazole compounds, a kinase activity assay is a logical validation step.[8] Numerous platforms exist for broad kinase screening or for focused assays on a specific candidate.[11][12][13][32][33]

| Kinase Target | % Inhibition |

| Kinase X | 98.2% |

| Kinase Y | 45.1% |

| Kinase Z | 12.5% |

| JAK2 | 8.7% |

| ALK | 5.3% |

This hypothetical data from a broad kinase panel points to "Kinase X" as a potent and selective target.

-

Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., Kinase X), its specific substrate peptide, and ATP at its Km concentration. Add the pyrazole compound across a range of concentrations. Incubate at room temperature for 1 hour.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Causality: The amount of ADP produced is directly proportional to the kinase activity.

-

Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP into ATP, which then drives the luminescent reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Analysis: Calculate the IC50 of inhibition by plotting the signal against the compound concentration.

Step 3: Confirming the Cellular Mechanism (Cellular Validation)

The final and most critical step is to prove that engaging the validated target in a cell is what causes the initially observed phenotype.

Rationale: This step connects the molecular interaction (binding to Target X) with the cellular outcome (cell death). The gold standard for this is to use genetic methods to remove the target and see if the cell becomes resistant to the compound.[27][34]

-

gRNA Design: Design and validate two or more unique guide RNAs (gRNAs) targeting a critical exon of the gene for the putative target (e.g., Kinase X).

-

Transfection/Transduction: Introduce Cas9 nuclease and the specific gRNAs into the sensitive cell line (e.g., MCF-7) to generate a stable knockout (KO) cell line.

-

Validation of Knockout: Confirm the absence of the target protein in the KO cell line via Western Blotting.

-

Phenotypic Assay: Perform the same cell viability (MTT) assay (Protocol 1) on both the wild-type (WT) and KO cell lines.

-

Analysis: Causality: If the target is correct, the KO cell line should exhibit a significant rightward shift in the dose-response curve, indicating resistance to the compound compared to the WT line. The IC50 should increase dramatically.

-

(Optional) Rescue Experiment: To confirm specificity, re-introduce a version of the target gene that is resistant to the gRNAs into the KO cells. This "rescue" should restore sensitivity to the compound.

References

-

Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]

-

Chemical Proteomics for Target Validation. World Preclinical Congress. Available from: [Link]

-

Chemical Proteomics. Evotec. Available from: [Link]

-

Kinase Screening & Profiling Service. Drug Discovery Support. Available from: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. Available from: [Link]

-

Biophysical Assays for Integrated Drug Discovery. Concept Life Sciences. Available from: [Link]

-

Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers. Available from: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

-

Drug target deconvolution by chemical proteomics. PubMed. Available from: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available from: [Link]

-

Target Engagement Assays in Early Drug Discovery. PMC - NIH. Available from: [Link]

-

Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available from: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available from: [Link]

-

Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. Available from: [Link]

-

Importance of Target Identification & Validation in Drug Development. Available from: [Link]

-

Drug Target Identification & Validation. Horizon Discovery. Available from: [Link]

-

Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]

-

Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available from: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available from: [Link]

-

Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

-

Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

-

Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available from: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available from: [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available from: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. kinaselogistics.com [kinaselogistics.com]

- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 15. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 16. Chemical Proteomics | Evotec [evotec.com]

- 17. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. europeanreview.org [europeanreview.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]

- 27. Drug Target Identification & Validation [horizondiscovery.com]

- 28. wjbphs.com [wjbphs.com]

- 29. Biophysical Assays [conceptlifesciences.com]

- 30. frontiersin.org [frontiersin.org]

- 31. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. assayquant.com [assayquant.com]

- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 34. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profiling of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride in Organic Solvents

Executive Summary

The compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride represents a critical building block and pharmacophore fragment in modern drug discovery. Structurally, it consists of a pyrazole core substituted with an isobutyryl group at the 4-position, formulated as a hydrochloride salt.

Understanding the solubility profile of this specific salt form in various organic solvents is paramount for optimizing reaction workups, purification processes (e.g., crystallization), and downstream formulation. This technical guide provides an in-depth analysis of the solvation mechanics of pyrazolium salts, representative quantitative solubility data, and a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

To predict and manipulate the solubility of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride, one must understand the thermodynamic interplay between its solid-state crystal lattice energy and the solvation energy provided by the solvent.

The Hydrochloride Salt Effect

Pyrazoles are weakly basic heterocycles. In their free base form, they exhibit moderate lipophilicity and engage in extensive intermolecular hydrogen bonding. However, protonation by strong acids (such as HCl) yields a pyrazolium salt, which fundamentally alters the molecule's physicochemical properties[1].

The transition from a neutral molecule to an ionic lattice drastically increases the crystal lattice energy. Consequently, dissolving this compound requires a solvent capable of overcoming strong ionic interactions.

Solvent Class Interactions

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are the optimal solvents for this compound. They provide high dielectric constants to separate the pyrazolium cation and chloride anion, while simultaneously offering hydrogen bond donors to solvate the chloride ion and hydrogen bond acceptors for the protonated pyrazole nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit high dipole moments and effectively solvate the pyrazolium cation. However, because they lack hydrogen bond donors, the chloride anion remains relatively unsolvated compared to protic environments, leading to moderate-to-high solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility of pyrazole hydrochloride salts in non-polar organic solvents is exceedingly poor. These solvents lack the dielectric capacity to break the ionic crystal lattice[1].

Furthermore, the solubility of pyrazole derivatives in organic solvents exhibits a strong positive correlation with temperature; thermal energy is required to disrupt the robust intermolecular forces and lattice energy[1].

Quantitative Solubility Projections

While exact empirical values fluctuate based on the specific polymorphic form of the synthesized batch, the following table summarizes the representative thermodynamic solubility ranges for 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride across standard organic solvents at 25°C.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Est. Solubility Range (mg/mL) |

| Polar Protic | Methanol (MeOH) | 32.7 | Ion-dipole, strong H-bonding (donor/acceptor) | > 50.0 (Highly Soluble) |

| Polar Protic | Ethanol (EtOH) | 24.5 | Ion-dipole, moderate H-bonding | 20.0 - 50.0 (Soluble) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong cation solvation, weak anion solvation | 15.0 - 30.0 (Soluble) |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Moderate dipole interactions | 1.0 - 5.0 (Slightly Soluble) |

| Non-Polar | Toluene | 2.4 | Weak Van der Waals, zero H-bonding | < 0.1 (Practically Insoluble) |

| Non-Polar | Hexane | 1.9 | Extremely weak Van der Waals | < 0.01 (Insoluble) |

Methodology: The "Gold Standard" Shake-Flask Protocol

To empirically validate the solubility of this compound for regulatory or advanced developmental purposes, kinetic solubility assays (like solvent-shift methods) are insufficient. The saturation shake-flask method remains the universally recognized gold standard for thermodynamic solubility determination[2].

The World Health Organization (WHO) and the United States Pharmacopeia (USP) mandate strict environmental controls during this procedure to ensure data integrity[2][3].

Step-by-Step Experimental Workflow

Step 1: Preparation and Solid Addition

-

Select a chemically inert, non-leaching glass vial (e.g., 10 mL borosilicate glass).

-

Dispense 5.0 mL of the target organic solvent into the vial.

-

Gradually add 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride to the solvent while visually monitoring. Continue addition until a distinct, persistent suspension is formed, ensuring an approximate 30–40% excess of undissolved solid[3]. Causality: Excess solid is mandatory to maintain an equilibrium state between the dissolved solute and the crystal lattice.

Step 2: Thermal Equilibration and Agitation 4. Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration. 5. Place the vial in a mechanical agitation device (e.g., an orbital shaker or thermomixer) set to maintain a constant temperature of 37 ± 1 °C (or 25 ± 1 °C for standard ambient profiling)[3]. 6. Agitate at 300–500 RPM.

Step 3: Sampling and Equilibrium Verification 7. To definitively establish equilibrium, extract 200 µL aliquots at multiple time points: 24 h, 48 h, and 72 h[3]. 8. Self-Validation Check: Equilibrium is confirmed only when the concentration difference between sequential time points (e.g., 48 h and 72 h) deviates by less than 5-10%[3].

Step 4: Phase Separation 9. Centrifuge the extracted aliquots at 10,000 × g for 10 minutes at the exact experimental temperature to separate the undissolved lattice from the saturated supernatant. Note: Filtration can be used, but filter-membrane adsorption must be pre-validated to avoid false negatives.

Step 5: Quantification and Solid-State Verification 10. Dilute the supernatant appropriately with a compatible mobile phase. 11. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. 12. Critical Step: Recover the residual undissolved solid from the flask and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Hydrochloride salts can undergo disproportionation (loss of HCl) or polymorphic transitions during prolonged solvent exposure. XRPD confirms the thermodynamic solubility measured belongs to the correct salt/polymorph.

Workflow Visualization

The following diagram maps the logical progression and critical decision gates of the thermodynamic solubility determination protocol.

Caption: Workflow for thermodynamic solubility profiling and solid-state validation.

References

-

Annex 4 - World Health Organization (WHO) Guidelines on Shake-Flask Methodology. World Health Organization. Available at:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

Application Note: In Vitro Profiling of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride in Fragment-Based Kinase Drug Discovery

Executive Summary

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel kinase inhibitors. The compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride represents a highly optimized, ligand-efficient building block designed to probe the ATP-binding site of kinases[1]. Characterized by a low molecular weight and a core pyrazole pharmacophore, this fragment serves as an ideal starting point for hit-to-lead campaigns.

This application note provides a comprehensive, self-validating in vitro assay framework for evaluating this compound. By combining thermodynamic binding screens, functional enzymatic assays, and kinetic profiling, researchers can confidently establish the compound's ligand efficiency (LE) and structural binding mode before initiating fragment growing strategies.

Mechanistic Rationale: The Pyrazole Pharmacophore

The selection of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one is driven by precise structural biology principles. The 1H-pyrazol-4-yl moiety is a privileged scaffold in kinase inhibitor design, acting as a bidentate hydrogen-bonding motif[2].

-

Hinge Region Anchoring: The pyrazole nitrogen (H-bond acceptor) and the adjacent NH (H-bond donor) form highly conserved, directional hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Valine/Alanine residues)[3].

-

Hydrophobic Probing: The isobutyryl group (2-methylpropan-1-one) attached at the 4-position serves as a critical synthetic vector. It projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing van der Waals contacts that drive initial binding enthalpy[1][4].

-